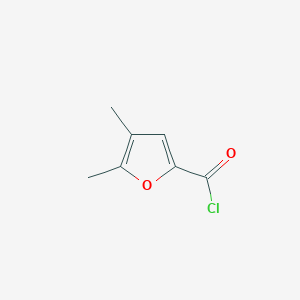![molecular formula C16H24N4O B13879843 N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features both an aminophenyl group and a cyclopropylmethyl-substituted piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-aminophenylacetic acid, which is then coupled with 4-(cyclopropylmethyl)piperazine under specific reaction conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity and specificity. The cyclopropylmethyl group can provide additional steric hindrance, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: This compound shares a similar piperazine ring structure but has different functional groups attached.
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds also feature a piperazine ring but are substituted with different groups, leading to varied biological activities.
Uniqueness
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenyl group, cyclopropylmethyl-substituted piperazine ring, and acetamide linkage makes it a versatile compound for various applications.
特性
分子式 |
C16H24N4O |
|---|---|
分子量 |
288.39 g/mol |
IUPAC名 |
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H24N4O/c17-14-2-1-3-15(10-14)18-16(21)12-20-8-6-19(7-9-20)11-13-4-5-13/h1-3,10,13H,4-9,11-12,17H2,(H,18,21) |
InChIキー |
MJHUDVLAIBMLOL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCN(CC2)CC(=O)NC3=CC=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



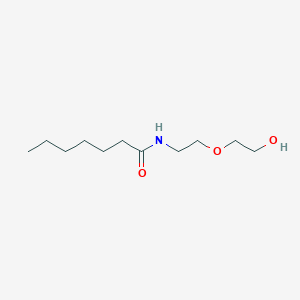
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
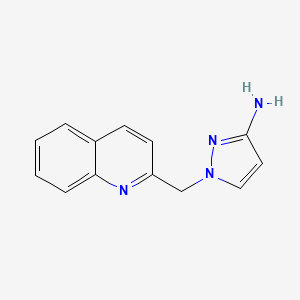

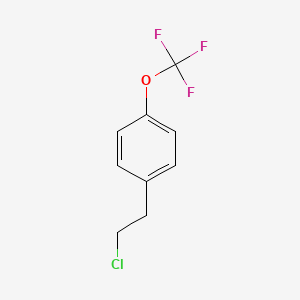

![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
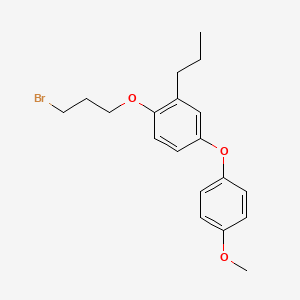
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)

![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
